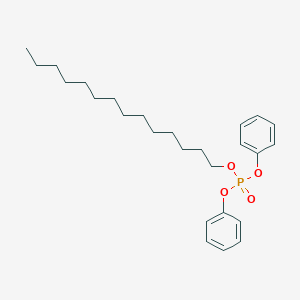

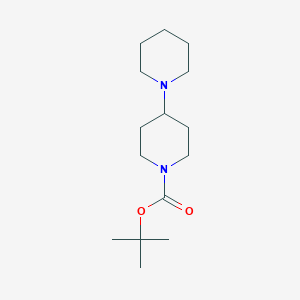

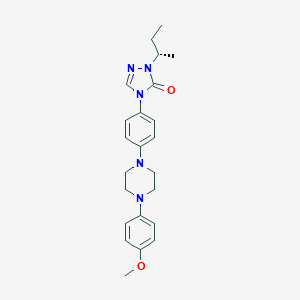

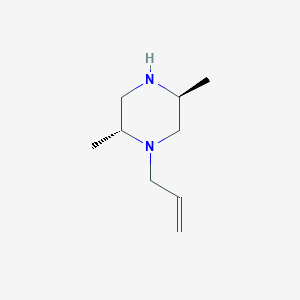

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .Aplicaciones Científicas De Investigación

Synthesis of Diverse Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, closely related to tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate, has been used in the synthesis of various piperidine derivatives. These derivatives are synthesized via a reaction with BuLi and subsequent reactions with BrCH2CH=CRR’ compounds, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

Formation of Bicyclic Systems

In another application, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes reaction with iodides of protected alcohols, leading to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, cyclize into cis-isomers of N-Boc piperidine derivatives, fused with oxygen heterocycles. This process creates stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and converting it through various steps to produce tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Kong et al., 2016).

Preparation for Industrial Applications

CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in synthesizing CP-690550 (a proteinkinase inhibitor), is prepared from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This synthesis approach indicates potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Use in Anion Exchange Membranes for Alkaline Fuel Cells

Poly(arylene piperidinium)s, synthesized from N-methyl-4-piperidone and bi- or terphenyl, are studied as anion exchange membranes (AEMs) in alkaline fuel cells. These membranes demonstrate excellent alkaline stability and conductivity, highlighting their potential in fuel cell technology (Olsson et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate | |

CAS RN |

125541-12-0 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)